molecular formula C9H8ClFO2 B2486616 3-Chloro-2-fluoro-5,6-dimethylbenzoic acid CAS No. 1895400-40-4

3-Chloro-2-fluoro-5,6-dimethylbenzoic acid

Cat. No.: B2486616
CAS No.: 1895400-40-4
M. Wt: 202.61
InChI Key: NKSODOCURUBXRN-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5,6-dimethylbenzoic acid is an aromatic carboxylic acid with the molecular formula C9H8ClFO2. This compound is characterized by the presence of chlorine, fluorine, and two methyl groups attached to a benzene ring, along with a carboxylic acid functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5,6-dimethylbenzoic acid can be achieved through several synthetic routes. One common method involves the halogenation of 2-fluoro-5,6-dimethylbenzoic acid. The process typically includes:

  • Halogenation Reaction

      Reagents: Chlorine gas or a chlorinating agent such as thionyl chloride.

      Conditions: The reaction is carried out under controlled temperature conditions, often in the presence of a catalyst like iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring.

  • Carboxylation Reaction

      Reagents: Carbon dioxide and a suitable base such as sodium hydroxide.

      Conditions: The reaction is performed under high pressure and temperature to introduce the carboxylic acid group onto the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and carboxylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5,6-dimethylbenzoic acid undergoes various types of chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles such as hydroxide ions or amines.

      Conditions: Typically carried out in polar solvents under mild to moderate temperatures.

      Products: Substituted benzoic acids where the chlorine or fluorine atoms are replaced by nucleophiles.

  • Oxidation Reactions

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Conducted under acidic or basic conditions, often at elevated temperatures.

      Products: Oxidized derivatives of the benzoic acid, potentially forming quinones or other oxidized aromatic compounds.

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

      Conditions: Performed under an inert atmosphere to prevent oxidation.

      Products: Reduced forms of the benzoic acid, such as alcohols or alkanes.

Scientific Research Applications

3-Chloro-2-fluoro-5,6-dimethylbenzoic acid has several scientific research applications, including:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of aromatic substitution reactions and reaction mechanisms.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and antifungal properties.
    • Used in the development of bioactive compounds and pharmaceuticals.
  • Medicine

    • Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
    • Studied for its interactions with biological targets and pathways.
  • Industry

    • Utilized in the production of specialty chemicals and intermediates for various industrial applications.
    • Employed in the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5,6-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

3-Chloro-2-fluoro-5,6-dimethylbenzoic acid can be compared with other similar compounds, such as:

  • 2-Chloro-3-fluoro-5,6-dimethylbenzoic acid

    • Similar structure but with different positions of chlorine and fluorine atoms.
    • May exhibit different reactivity and biological activity due to positional isomerism.
  • 3-Chloro-2-fluoro-4,5-dimethylbenzoic acid

    • Another positional isomer with variations in the placement of methyl groups.
    • Differences in chemical and physical properties compared to this compound.
  • 3-Chloro-2-fluoro-5-methylbenzoic acid

    • Lacks one methyl group compared to this compound.
    • May have different solubility, reactivity, and biological effects.

Properties

IUPAC Name

3-chloro-2-fluoro-5,6-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-4-3-6(10)8(11)7(5(4)2)9(12)13/h3H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSODOCURUBXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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